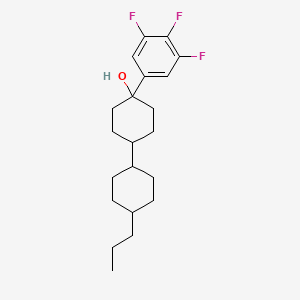
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a propyl group and a trifluorophenyl group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and trifluorophenyl compounds. Common synthetic routes may involve:
Alkylation: Introduction of the propyl group to the cyclohexane ring.
Substitution: Incorporation of the trifluorophenyl group through electrophilic aromatic substitution.
Hydroxylation: Introduction of the hydroxyl group to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the trifluorophenyl group to a phenyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Hydrocarbons or alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a component in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Propylcyclohexyl)cyclohexan-1-OL: Lacks the trifluorophenyl group.
1-(3,4,5-Trifluorophenyl)cyclohexan-1-OL: Lacks the propyl group.
4-(4-Propylcyclohexyl)-1-phenylcyclohexan-1-OL: Lacks the fluorine atoms.
Uniqueness
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is unique due to the presence of both the propyl and trifluorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
144675-85-4 |
|---|---|
Molecular Formula |
C21H29F3O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C21H29F3O/c1-2-3-14-4-6-15(7-5-14)16-8-10-21(25,11-9-16)17-12-18(22)20(24)19(23)13-17/h12-16,25H,2-11H2,1H3 |
InChI Key |
HZQHBFCHMSVIKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C(=C3)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
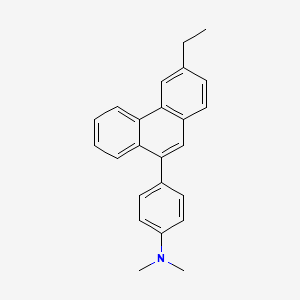
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
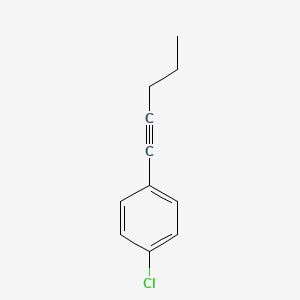
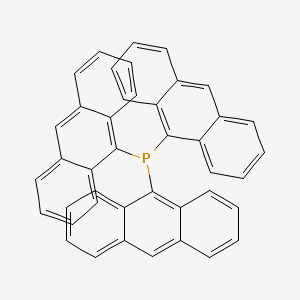
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

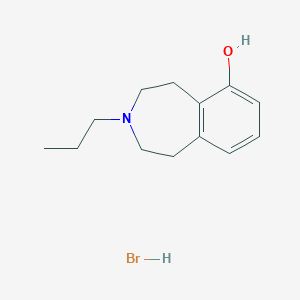
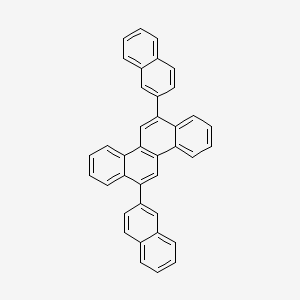
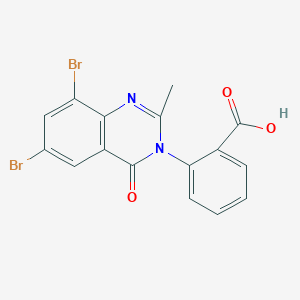
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
